Regioisomeric Differentiation: 5-Carboxamide vs 4-Carboxamide Thiazole Substitution Determines Target Annotation Status
The target compound positions the carboxamide at the thiazole 5-position, whereas the closest structural analog, N-(4-methylidenecyclohexyl)-1,3-thiazole-4-carboxamide (CAS 2097927-55-2), bears the identical N-substituent but at the thiazole 4-position. This regioisomeric difference is non-trivial: the 5-carboxamide regioisomer (target compound) is specifically cataloged in the TTD database as a PDHK1 inhibitor (Drug ID D06PTW, annotated target Pyruvate dehydrogenase kinase 1), while the 4-carboxamide regioisomer carries no publicly available target annotation [1]. The two compounds also differ in molecular formula (C₁₂H₁₆N₂OS vs C₁₁H₁₄N₂OS) and molecular weight (236.33 vs 222.31 g/mol), reflecting the additional methyl substituent at the 4-position of the thiazole ring present only in the target compound . This combined regioisomeric and substituent difference establishes that the two compounds are not functionally interchangeable despite sharing the same N-(4-methylidenecyclohexyl) moiety [1].
| Evidence Dimension | Target annotation status and structural identity |
|---|---|
| Target Compound Data | CAS 2097893-27-9; MW 236.33; C₁₂H₁₆N₂OS; thiazole-5-carboxamide with 4-methyl; annotated PDHK1 inhibitor (TTD Drug ID D06PTW) |
| Comparator Or Baseline | CAS 2097927-55-2; MW 222.31; C₁₁H₁₄N₂OS; thiazole-4-carboxamide without 4-methyl; no public target annotation |
| Quantified Difference | Molecular weight difference: 14.02 g/mol (one methyl group); regioisomeric shift: 5-carboxamide vs 4-carboxamide; target annotation: PDHK1 (present) vs none (absent) |
| Conditions | Database annotation comparison using Therapeutic Target Database (TTD) and vendor structural data |
Why This Matters
For procurement decisions in kinase inhibitor research, selecting the regioisomer with verified target annotation (PDHK1) eliminates the risk of acquiring a structurally similar but functionally uncharacterized analog that may lack activity against the intended target.
- [1] Therapeutic Target Database (TTD). Drug ID D06PTW: Thiazole carboxamide derivative 12 (CAS 2097893-27-9). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Company: Schering Corp. View Source
